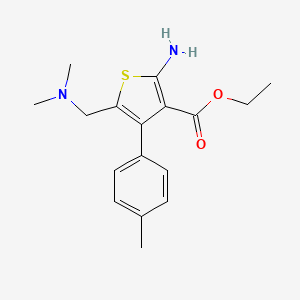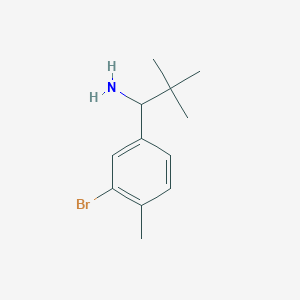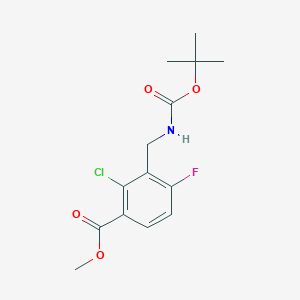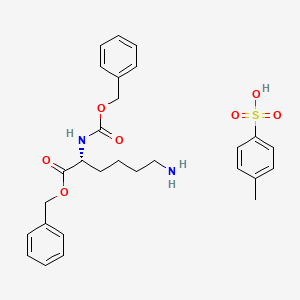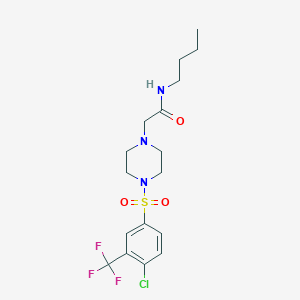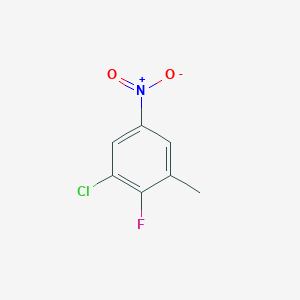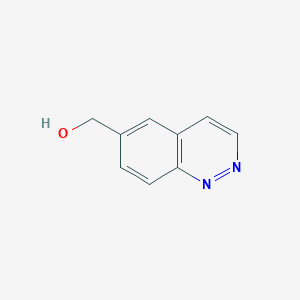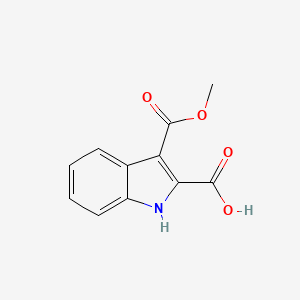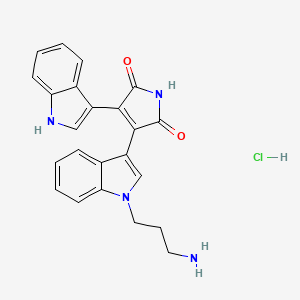
Bisindolylmaleimide III hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisindolylmaleimide III hydrochloride is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). This compound is widely recognized for its ability to inhibit PKC with an IC50 value of 26 nM, making it a valuable tool in biochemical research . It is also known to inhibit protein kinase A (PKA) at much higher concentrations (IC50 = 500 nM) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the indole rings or the maleimide core.
Reduction: Reduction reactions can alter the maleimide core, potentially affecting its biological activity.
Substitution: Substitution reactions can occur at the indole nitrogen or the maleimide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .
Applications De Recherche Scientifique
Bisindolylmaleimide III hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinases and to develop new kinase inhibitors.
Biology: Employed in cell signaling studies to investigate the role of PKC in various cellular processes.
Industry: Utilized in the development of new drugs and as a reference compound in bioassays.
Mécanisme D'action
Bisindolylmaleimide III hydrochloride exerts its effects by inhibiting protein kinase C (PKC). It binds to the catalytic subunit of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition is competitive with ATP, meaning that this compound competes with ATP for binding to the active site of PKC . The compound also inhibits other kinases, such as protein kinase A (PKA), but at much higher concentrations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide X hydrochloride: A structurally similar compound that also inhibits PKC but has different pharmacological properties.
Staurosporine: A naturally occurring molecule that is structurally similar to bisindolylmaleimides but less selective for PKC.
Uniqueness
Bisindolylmaleimide III hydrochloride is unique due to its high selectivity and potency for PKC inhibition. Its ability to inhibit PKC at nanomolar concentrations makes it a valuable tool in research and potential therapeutic applications . Additionally, its cell-permeable nature allows it to be used in various in vitro and in vivo studies .
Propriétés
Formule moléculaire |
C23H21ClN4O2 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H |
Clé InChI |
NXIKRXJEVAWDAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)


![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
